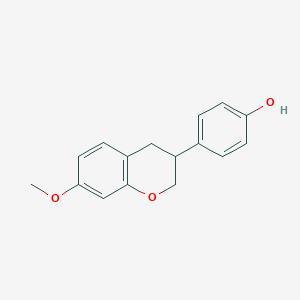

4-(7-Methoxychroman-3-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNAWQXWSNKMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008618 | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-86-3 | |

| Record name | 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89019-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(7-methoxychroman-3-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089019863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Pertaining to 4 7 Methoxychroman 3 Yl Phenol and Analogues

Foundational Strategies for Chroman Ring System Construction

The chroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and pharmaceuticals. nih.gov Its synthesis has been the subject of extensive research, leading to the development of several robust strategies for its construction.

Cyclization Reactions for Dihydrobenzopyran Formation

The formation of the dihydropyran ring fused to a benzene (B151609) ring is the cornerstone of chroman synthesis. A common and effective method involves the intramolecular cyclization of appropriately substituted phenols.

One established approach is the acid-catalyzed cyclization of O-allylphenols. This reaction proceeds through the formation of a resonance-stabilized carbocation, which is then attacked by the phenolic oxygen to yield the chroman ring. The specific acid catalyst and reaction conditions can be tailored to optimize the yield and selectivity of the cyclization.

Another powerful method is the intramolecular oxa-Michael addition. This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated system, such as a chalcone (B49325) derivative, to form the chroman-4-one core. nih.gov This intermediate can then be further modified to produce the desired chroman.

The Prins cyclization, a reaction between an alkene and an aldehyde, has also been adapted for the synthesis of tetrahydropyran (B127337) rings, which are structurally related to the dihydropyran ring of chroman. semanticscholar.orgnih.gov This method offers a versatile route to highly substituted chroman analogues.

Furthermore, electrophilic cyclization of propargylic aryl ethers using reagents like iodine (I2), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can produce 2H-benzopyrans in excellent yields under mild conditions. nih.gov

Introduction of the Methoxy (B1213986) Group at Chroman Position 7

The methoxy group at the 7-position of the chroman ring is a key structural feature of the target molecule. Its introduction is typically achieved by starting with a phenol (B47542) that already bears a methoxy group at the corresponding position (m-methoxyphenol). This precursor is then subjected to the cyclization reactions described above.

Alternatively, if a 7-hydroxychroman is synthesized, the methoxy group can be introduced through a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.

The methoxy group is a common functional group in organic chemistry, and its presence can influence the electronic properties of the aromatic ring. wikipedia.org In the context of a benzene ring, a methoxy group at the para position is considered an electron-donating group, while at the meta position, it acts as an electron-withdrawing group. wikipedia.org Medicinal chemists often incorporate methoxy groups into synthetic pharmaceuticals to enhance ligand-target binding, improve physicochemical properties, and positively affect absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net

Approaches for Regioselective Introduction of the Phenolic Moiety at Chroman Position 3

The introduction of the 4-hydroxyphenyl group at the C-3 position of the chroman ring is a critical step that requires precise control of regioselectivity. Several synthetic strategies can be employed to achieve this transformation.

Carbon-Carbon Bond Forming Reactions for Aryl Substitution at C-3

The formation of a carbon-carbon bond between the C-3 of the chroman and the 4-hydroxyphenyl group is a key transformation. researchgate.netorganic-chemistry.org Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, a Suzuki coupling reaction can be employed between a 3-boronic acid or ester derivative of the chroman and a 4-halophenol. mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a base.

Alternatively, a Grignard reaction can be utilized. A 3-halochroman can be converted into a Grignard reagent, which can then react with a suitable electrophile derived from 4-hydroxybenzaldehyde. Subsequent manipulation of the resulting functional group would then yield the desired 4-hydroxyphenyl substituent.

Aryl radicals, generated from aryl bromides using tributyltin hydride and AIBN, can also be used to form intramolecular carbon-carbon bonds with an aryl ring. researchgate.net

Synthesis of the 4-Hydroxyphenyl Substituent

The 4-hydroxyphenyl moiety is typically introduced using a pre-functionalized building block. For example, 4-bromoanisole (B123540) can be used in a cross-coupling reaction, where the methoxy group serves as a protected form of the phenol. The methoxy group can then be deprotected in a later step to reveal the free phenol.

Demethylation of methoxy phenols to yield the corresponding hydroxyphenols can be achieved using Brønsted acids like HBr or Lewis acids like BBr3. nih.gov For instance, 3-(4-bromophenoxy)phenol can be synthesized via an Ullmann coupling reaction using copper iodide, potassium carbonate, and L-proline as catalysts. nih.gov

Advanced Synthetic Routes for Stereoselective Access to 4-(7-Methoxychroman-3-yl)phenol

The C-3 position of the chroman ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for accessing specific enantiomers of the molecule, which may exhibit different biological activities.

Asymmetric synthesis of chiral chromans can be achieved through various catalytic methods. chemrxiv.orgchemrxiv.org Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chroman derivatives. mdpi.com For example, chiral phosphoric acids can catalyze asymmetric [2 + 4] cycloadditions to produce indole-containing chroman derivatives with high enantioselectivity. mdpi.com

Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates is another efficient strategy for constructing chiral chromans with high enantiomeric excess. acs.org Furthermore, nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones can produce chiral 3-hydroxyl chroman derivatives with excellent yields and enantioselectivities. chemrxiv.org

Domino reactions, such as an organocatalytic oxa-Michael-nitro-Michael domino reaction, have been developed for the asymmetric synthesis of polysubstituted chiral chromans. researchgate.net These advanced methods provide access to enantiomerically enriched this compound, enabling the exploration of its stereochemistry-dependent properties.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

The exploration of the SAR of this compound hinges on systematic chemical modifications to probe the interactions of the molecule with its biological target. The primary points of modification are the phenolic hydroxyl group and the pendant phenyl ring, allowing for a detailed investigation of how changes in electronics, sterics, and hydrogen bonding potential impact activity.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group, often involved in crucial hydrogen bonding interactions with biological targets. Its derivatization can significantly alter the compound's potency and pharmacokinetic properties. Common modifications include etherification, esterification, and replacement with other functional groups to modulate acidity, polarity, and steric bulk.

One of the most common derivatizations is the conversion of the phenolic hydroxyl to a methoxy group. This is typically achieved through Williamson ether synthesis, reacting the phenol with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. This modification eliminates the hydrogen bond donating ability of the phenol and increases lipophilicity, which can provide valuable insights into the importance of this interaction for biological activity.

Esterification is another key strategy, often employed to create prodrugs that can be hydrolyzed in vivo to release the active phenolic compound. This can be accomplished by reacting the phenol with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. The nature of the ester can be varied to tune properties such as solubility and metabolic stability.

The following table illustrates a series of hypothetical derivatives of the phenolic hydroxyl group of this compound and their corresponding fictional biological activities to demonstrate the principles of SAR.

| Compound | R Group (Modification of Phenolic -OH) | Fictional IC₅₀ (nM) |

| 1 | -H (Parent Phenol) | 50 |

| 2 | -CH₃ (Methoxy) | 500 |

| 3 | -C(O)CH₃ (Acetate) | 200 (Prodrug) |

| 4 | -CH₂CH₂N(CH₃)₂ (Dimethylaminoethyl) | 25 |

This data is illustrative and does not represent actual experimental results.

The hypothetical data suggests that the free phenolic hydroxyl group is important for activity, as its methylation leads to a significant decrease in potency. The introduction of a basic amino group via an ether linkage, however, appears to enhance activity, possibly by introducing a new favorable interaction with the biological target.

Introduction of Substituents on the Pendant Phenyl Ring

Modification of the pendant phenyl ring allows for the exploration of the steric and electronic requirements of the binding pocket. The introduction of various substituents at different positions of this ring can provide a detailed map of the SAR.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. For instance, nitration followed by reduction can yield an amino group, which can be further modified. Halogenation can introduce substituents that can alter both the electronic nature and the conformation of the phenyl ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents, including alkyl, aryl, and amino groups, with a high degree of control. These reactions typically start from a halogenated precursor of this compound.

The table below presents a hypothetical set of derivatives with substituents on the pendant phenyl ring and their fictional biological activities to illustrate SAR principles.

| Compound | Substituent on Pendant Phenyl Ring | Fictional IC₅₀ (nM) |

| 1 | -H (Unsubstituted) | 50 |

| 5 | 4'-F (Fluoro) | 40 |

| 6 | 4'-Cl (Chloro) | 60 |

| 7 | 4'-CH₃ (Methyl) | 75 |

| 8 | 4'-OCH₃ (Methoxy) | 90 |

| 9 | 3'-F (Fluoro) | 150 |

This data is illustrative and does not represent actual experimental results.

From this hypothetical data, it can be inferred that a small, electron-withdrawing substituent at the 4'-position of the pendant phenyl ring is beneficial for activity. Larger substituents or substitution at the 3'-position appear to be detrimental, suggesting specific steric and electronic constraints within the binding site.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article that adheres to the requested outline.

The search did not yield in vitro studies detailing this specific compound's antioxidant, free-radical scavenging, anti-inflammatory properties, or its specific mechanisms of action on cellular pathways such as STAT3 and NF-κB.

While general information exists for the broader class of phenolic compounds, chroman derivatives, and other structurally related molecules, providing that information would not meet the explicit requirement to focus solely on this compound. To ensure scientific accuracy and strict adherence to the user's instructions, the requested article cannot be generated at this time. Further experimental research on this specific compound is needed to provide the detailed findings required for the outlined topics.

In Vitro Biological Activity and Elucidation of Molecular Mechanisms of 4 7 Methoxychroman 3 Yl Phenol

Exploration of Anti-inflammatory Responses

Enzyme Target Investigations (e.g., 5-Lipoxygenase, Cyclooxygenase-2)

No specific studies investigating the inhibitory activity of 4-(7-Methoxychroman-3-yl)phenol against 5-Lipoxygenase (5-LOX) or Cyclooxygenase-2 (COX-2) were identified. Research on other phenolic and flavonoid compounds has shown varied effects on these enzymes, but this data is not applicable here.

Assessment of Anticancer and Cytotoxic Activities in Cultured Cell Lines

Detailed assessments of the anticancer and cytotoxic effects of this compound in cultured cell lines are not available in the reviewed literature. While many methoxy-substituted chroman and flavanone (B1672756) derivatives have been evaluated for such properties mdpi.comnih.govmdpi.com, specific data for the requested compound is absent.

Inhibition of Cellular Proliferation and Viability

No data from in vitro assays (such as MTT, MTS, or direct cell counting) detailing the effects of this compound on the proliferation and viability of specific cancer cell lines could be located.

Induction of Programmed Cell Death (Apoptosis) Mechanisms

There are no available studies that specifically measure the induction of apoptosis (e.g., via Annexin V staining, caspase activation assays, or analysis of Bcl-2 family proteins) in cancer cells following treatment with this compound. General studies on polyphenols indicate that apoptosis induction is a common anticancer mechanism, but this cannot be directly attributed to the specific compound mdpi.commdpi.com.

Neurobiological Activity and Relevance in Neurodegenerative Disease Research

While the broader class of polyphenols and flavonoids is of significant interest in neurodegenerative disease research nih.gov, no studies were found that specifically investigate the neurobiological or neuroprotective activities of this compound.

Enzyme Inhibition Relevant to Neurodegeneration (e.g., Cholinesterases, Monoamine Oxidases)

No specific in vitro enzyme inhibition assays have been published detailing the potency (e.g., IC₅₀ values) of this compound against key neurodegenerative targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidases (MAO-A and MAO-B) nih.govnih.gov.

Neuroprotective Effects in Cellular Models

There is no available research data on the neuroprotective effects of this compound in cellular models.

Other Emerging Biological Activities

There is no available research data on other emerging biological activities of this compound.

Structure Activity Relationship Sar Studies of 4 7 Methoxychroman 3 Yl Phenol Analogues

Influence of Substitutions on the Chroman Heterocycle

The chroman heterocycle, consisting of a fused benzene (B151609) ring and a dihydropyran ring, is a foundational element of the scaffold's interaction with biological targets. Modifications to this core structure, particularly at positions 3 and 7, have been shown to be critical determinants of activity in related heterocyclic compounds.

The methoxy (B1213986) (-OCH3) group at the 7-position of the chroman ring plays a significant role in modulating the molecule's electronic properties and its potential for hydrogen bonding. In studies of related chroman-4-one structures, the electronic nature of substituents on the benzene ring has been shown to dramatically alter biological activity acs.org. An electron-donating group like methoxy can increase the electron density of the aromatic system. This modification can influence the binding affinity of the molecule to its target protein, potentially by enhancing pi-stacking interactions or by affecting the acidity of other functional groups.

Conversely, some studies on chroman-4-one analogues as SIRT2 inhibitors have indicated that electron-rich compounds, such as those with a methoxy group, may be less potent than their electron-poor counterparts acs.org. For instance, replacing an electron-withdrawing chloro group with an electron-donating methoxy group led to a decrease in inhibitory activity acs.org. The precise impact of the 7-methoxy group is therefore highly dependent on the specific biological target and its binding site environment, highlighting its importance as a key tuning point for optimizing activity. The amount and position of methoxy groups are known to regulate the biological activity of flavonoid compounds, a class of molecules that share the chroman scaffold researchgate.net.

The substituent at the 3-position of the chroman ring is pivotal for defining the molecule's three-dimensional shape and its interaction with biological targets. The presence of a phenyl ring at this position, creating a 3-phenylchroman structure, is a common feature in many biologically active molecules. This aromatic ring can engage in various non-covalent interactions, including hydrophobic and pi-pi stacking interactions, within a receptor's binding pocket.

Impact of Substituents on the Pendant Phenyl Ring

The pendant phenyl ring at position 3 offers a versatile platform for structural modification. Introducing various substituents at different positions on this ring allows for the fine-tuning of the compound's steric, electronic, and lipophilic properties to optimize biological activity.

The biological activity of analogues is often dictated by a balance of electronic and steric factors of the substituents on the pendant phenyl ring.

Electronic Effects: The electronic properties of the phenyl ring can be modulated by adding either electron-donating groups (EDGs) like methoxy (-OCH3) and alkyl groups, or electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro (-NO2) groups. These changes can influence the molecule's ability to participate in electrostatic or charge-transfer interactions within the binding site. In some series of aromatic compounds, electron-poor rings have been associated with higher activity cresset-group.com.

Steric Effects: The size and shape of substituents (steric bulk) are critical. Bulky groups can either enhance activity by promoting favorable van der Waals contacts or diminish it by causing steric clashes that prevent optimal binding. Studies on related chroman-4-one derivatives have shown that bulky groups directly connected to the ring system can diminish inhibitory effects acs.orgnih.gov. Therefore, the size of the substituent must be complementary to the topology of the target's binding pocket.

The interplay of these parameters is summarized in the table below, illustrating how different substituents can modulate activity.

| Substituent (at para-position) | Electronic Effect | Steric Bulk | Predicted Impact on Activity |

| -H | Neutral | Minimal | Baseline |

| -OH | Electron-donating | Small | Potentially increases (H-bonding) |

| -OCH3 | Electron-donating | Moderate | Variable; depends on target |

| -Cl | Electron-withdrawing | Moderate | Potentially increases (electronic) |

| -CF3 | Strongly Electron-withdrawing | Moderate | Potentially increases (electronic) |

| -C(CH3)3 (tert-Butyl) | Electron-donating | Large | Potentially decreases (steric clash) |

This table presents hypothetical trends based on general SAR principles.

The specific placement of functional groups on the pendant phenyl ring is as important as their chemical nature. The regiochemistry of substitution determines the spatial orientation of key interacting groups, which must align correctly with complementary residues in the binding site.

The number and position of hydroxyl groups are critical determinants of pharmacological activity mdpi.com. A study on the binding of phenol-containing ligands to the estrogen-related receptor γ (ERRγ) found that the addition of hydroxyl groups to the aromatic ring had a significant effect on the ligand/protein binding energy nih.gov. For example, a hydroxyl group at the para position (position 4) might form a crucial hydrogen bond that is not possible if the group is at the meta (position 3) or ortho (position 2) position. The presence of multiple hydroxyl groups can further enhance binding affinity through additional hydrogen bonds, but their optimal placement is paramount. Similarly, the positioning of other groups, such as halogens or methoxy substituents, can drastically alter the activity profile by changing the molecule's electronic distribution and steric profile relative to the target's active site.

Conformational and Stereochemical Aspects in Biological Recognition

The three-dimensional structure of 4-(7-Methoxychroman-3-yl)phenol analogues is a critical factor in their biological activity. This includes both the specific spatial arrangement of atoms (stereochemistry) and the molecule's dynamic flexibility (conformation).

The carbon at position 3 of the chroman ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry frequently plays a pivotal role in biological activity because biological targets, such as enzymes and receptors, are themselves chiral nih.gov. Consequently, one enantiomer often exhibits significantly higher potency than the other, as it can achieve a more complementary fit within the chiral binding site researchgate.netnih.govunina.it. The differential activity between enantiomers underscores the importance of stereoselective synthesis and testing to identify the more active isomer, known as the eutomer.

Furthermore, the molecule is not rigid. Rotation around the single bond connecting the chroman C3 and the pendant phenyl ring allows the molecule to adopt various conformations lumenlearning.comutdallas.edu. Conformational analysis helps identify the most stable, low-energy shapes the molecule is likely to adopt youtube.com. However, the biologically active conformation—the shape the molecule assumes when bound to its target—may not be its lowest energy state in solution. The relative orientation of the 7-methoxychroman (B1642251) scaffold and the 4-hydroxyphenyl ring is a key determinant for recognition. An optimal conformation aligns the key pharmacophoric elements—such as the phenolic hydroxyl and the methoxy group—with their corresponding interaction points in the receptor, maximizing binding affinity and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel analogues, thereby guiding the rational design of more potent and selective molecules. For analogues of this compound, which are often investigated as selective estrogen receptor modulators (SERMs), QSAR studies are instrumental in elucidating the structural features crucial for their therapeutic effects.

These models are developed by analyzing a dataset of compounds with known biological activities. Various molecular descriptors, encompassing electronic, steric, hydrophobic, and topological properties, are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a predictive model. The robustness and predictive power of these models are rigorously validated using both internal and external validation techniques.

Several QSAR studies on structurally related phenolic and chromane-based compounds have provided valuable insights that can be extrapolated to the this compound scaffold. These studies often employ 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the molecular scaffold.

For instance, in studies of SERMs with a similar core structure, the phenolic hydroxyl group is consistently identified as a critical feature for binding to the estrogen receptor, acting as a hydrogen bond donor. The methoxy group on the chroman ring is also shown to influence activity, likely through electronic and steric effects that modulate receptor interaction and metabolic stability.

A hypothetical QSAR study on a series of this compound analogues might involve a training set of compounds with varying substituents on the phenol (B47542) and chroman rings. The biological activity, for example, the binding affinity to the estrogen receptor or the anti-proliferative effect on breast cancer cells, would be the dependent variable.

Table 1: Representative Molecular Descriptors Used in QSAR Modeling of Phenolic Compounds

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Topological | Wiener Index | A topological index of a molecule, calculated as the sum of the lengths of the shortest paths between all pairs of vertices in the chemical graph. |

The resulting QSAR model would be an equation that relates these descriptors to the biological activity. For example:

pIC₅₀ = β₀ + β₁(LogP) + β₂(MR) + β₃(Dipole Moment) + ...

The coefficients (β) would indicate the direction and magnitude of the effect of each descriptor on the activity.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| n | 30 | Number of compounds in the training set. |

| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |

| q² (LOO) | 0.75 | Cross-validated r², indicating good internal predictive ability (Leave-One-Out method). |

| F-statistic | 85.6 | A high value indicates a statistically significant regression model. |

| Standard Error (s) | 0.15 | A measure of the absolute error of the model. |

The findings from such a QSAR model would provide a quantitative basis for the structure-activity relationships observed in the series of this compound analogues. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, guiding chemists to synthesize analogues with more lipophilic substituents. The 3D contour maps from CoMFA and CoMSIA would further refine this by showing precisely where bulky, electron-withdrawing, or hydrophobic groups would be beneficial or detrimental to the biological activity. These predictive models are powerful tools in the iterative process of lead optimization, accelerating the discovery of new therapeutic agents.

Computational Chemistry and Theoretical Investigations of 4 7 Methoxychroman 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Electronic Structure Analysis

A thorough analysis of the electronic structure provides insights into the reactivity and stability of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO's energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of a molecule. It helps in identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are key to predicting how the molecule will interact with other chemical species.

Spin Density Distribution: For radical species, the spin density distribution indicates the location of the unpaired electron, which is the center of reactivity for radical reactions.

Assessment of Energetic Parameters for Reactivity Predictions

Several energetic parameters, often referred to as conceptual DFT descriptors, can be calculated to quantify the reactivity of a molecule. These are derived from the energies of the frontier orbitals.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Prediction of Ligand-Receptor/Enzyme Binding Modes

Docking simulations can predict the preferred orientation and conformation of 4-(7-Methoxychroman-3-yl)phenol within the active site of a biological target. This provides a static model of the binding pose, which is the first step in understanding the mechanism of action.

Analysis of Intermolecular Interactions and Binding Affinities

Once a binding mode is predicted, the intermolecular interactions between the ligand and the receptor can be analyzed. These interactions are crucial for the stability of the ligand-receptor complex and include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking interactions

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable complex.

Preclinical Research of 4 7 Methoxychroman 3 Yl Phenol in in Vivo Models

Pharmacological Activity Assessments in Relevant Animal Disease Models

Preclinical evaluation in animal models is a critical step to understand the therapeutic potential of a compound. For a molecule like 4-(7-Methoxychroman-3-yl)phenol, which belongs to the chroman class known for diverse biological activities, assessments would typically focus on anti-inflammatory and anticancer properties.

The anti-inflammatory potential of novel compounds is often investigated using established animal models that mimic human inflammatory diseases. While direct in vivo anti-inflammatory studies on this compound are not extensively documented in the available literature, the methodologies for related phenolic and chroman compounds involve both systemic and organ-specific inflammation models.

For instance, the anti-arthritic activity of a structurally related phenol (B47542), (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), was demonstrated in a collagen antibody-induced arthritis (CAIA) mouse model, which mimics rheumatoid arthritis. nih.gov Another study on MMPP used a lipopolysaccharide (LPS)-induced mouse model to evaluate its effects on liver sepsis, a condition of systemic inflammation. nih.gov Similarly, the anti-inflammatory potential of phenolic compounds isolated from Habenaria digitata was assessed using a carrageenan-induced pleurisy model in mice, which measures the inhibition of inflammatory cell migration and fluid accumulation in the pleural cavity. frontiersin.org

These models typically involve inducing an inflammatory state in the animal and then administering the test compound. The efficacy is measured by observing changes in clinical signs (like paw swelling in arthritis models), and by analyzing biomarkers of inflammation from tissue or blood samples, such as levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes like cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov

The investigation of anticancer properties in vivo typically utilizes murine models, particularly xenograft models. In this setup, human cancer cells are implanted into immunodeficient mice, where they grow to form a tumor.

While specific in vivo anticancer studies on this compound are not detailed in the reviewed literature, the methodologies are well-established for similar compounds. For example, the antitumor effects of apiole, a derivative of a compound isolated from Antrodia camphorata, were evaluated in mice with xenografts of COLO 205 human colon cancer cells. nih.gov In another study, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was shown to suppress tumor growth in a xenograft mouse model of colorectal cancer. nih.gov

The primary endpoint in these studies is the measurement of tumor growth over time. Key parameters assessed include tumor volume and weight at the end of the study. nih.govnih.gov Further mechanistic insights are often gained through immunohistochemistry analysis of the tumor tissue to evaluate the expression of proteins related to cell proliferation (e.g., PCNA), apoptosis (e.g., caspase-3), and specific drug targets. nih.gov

Table 1: Examples of In Vivo Pharmacological Models for Chroman and Phenolic Compounds

| Model Type | Disease/Condition Modelled | Example Compound | Key Outcome Measures | Reference(s) |

| Anti-inflammatory | Rheumatoid Arthritis | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Reduction of clinical arthritis score, inhibition of STAT3 activation. | nih.gov |

| Anti-inflammatory | Liver Sepsis | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Decreased mortality, reduction in liver enzyme levels (ALT, AST). | nih.gov |

| Anticancer | Colorectal Cancer | (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Suppression of tumor growth, decreased PCNA expression, increased active caspase-3. | nih.gov |

| Anticancer | Colon Cancer | Apiole | Decreased tumor growth, up-regulation of p53, p21, and p27. | nih.gov |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

ADME studies are fundamental in drug discovery to assess the pharmacokinetic properties of a compound. These studies determine how a potential drug is processed by the body, which is crucial for its efficacy and safety.

Before advancing to in vivo studies, compounds undergo a battery of in vitro ADME screening assays to predict their behavior in a biological system.

Microsomal Stability Assays: These assays are widely used to evaluate the metabolic stability of a compound. evotec.com The compound is incubated with liver microsomes, which contain a high concentration of Phase I metabolic enzymes like cytochrome P450s. creative-bioarray.com The rate at which the compound is metabolized is measured over time, typically using HPLC-MS/MS. creative-bioarray.com The results are expressed as the compound's half-life (t½) and intrinsic clearance (CLint), which help predict its in vivo hepatic clearance. evotec.comcreative-bioarray.com For example, studies on other novel compounds have used these assays to identify analogs with improved metabolic stability. nih.govnih.gov

Permeability Assays: These assays predict the absorption of a compound across the intestinal wall. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines like Caco-2 or MDCK. nih.gov The rate at which the compound passes from an apical (donor) side to a basolateral (receiver) side of a membrane or cell monolayer is measured. nih.gov

Table 2: Common In Vitro ADME Screening Assays

| Assay Type | Purpose | Key Parameters Measured | Reference(s) |

| Microsomal Stability | Predicts metabolic stability and hepatic clearance. | Half-life (t½), Intrinsic Clearance (CLint). | evotec.comcreative-bioarray.com |

| Permeability Assay (e.g., MDCK-MDR1) | Predicts intestinal absorption and efflux. | Apparent Permeability Coefficient (Papp), Percent Transported. | nih.gov |

| Aqueous Solubility | Determines the solubility of the compound. | Kinetic solubility at a specific pH (e.g., pH 7.4). | nih.gov |

| Plasma Protein Binding | Assesses the extent to which a compound binds to plasma proteins. | Percentage of compound bound. |

Following promising in vitro ADME results, in vivo PK studies are conducted in preclinical species such as mice or rats to understand the compound's disposition in a whole organism. After administering the compound, blood samples are collected at various time points and the concentration of the compound in the plasma is quantified.

This data is used to generate a plasma concentration-time curve and calculate key PK parameters. nih.gov These parameters include:

Cmax: The maximum plasma concentration achieved.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t½ (Half-life): The time required for the plasma concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

F (Bioavailability): The fraction of the administered dose that reaches systemic circulation, particularly after oral administration. researchgate.net

For example, a study on a GPR88 agonist evaluated its PK properties in mice after an intraperitoneal injection, determining its plasma exposure, half-life, clearance, and brain concentration over time. nih.gov

Identifying the metabolites of a drug candidate is a crucial part of ADME studies. This process helps to understand the pathways of elimination and to identify any potentially active or toxic metabolites. In preclinical systems, metabolite identification is often performed by incubating the parent compound with in vitro systems like liver microsomes or S9 fractions, or by analyzing samples (urine, feces, bile, plasma) from in vivo PK studies. nih.gov

The primary analytical technique used for this purpose is high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS). mdpi.com This allows for the separation of metabolites from the parent drug and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. For instance, in vitro ADME studies of pyrazolo[3,4-d]pyrimidines identified principal metabolites resulting from reactions such as dechlorination and oxidation. mdpi.com

Tissue Distribution Studies Using Preclinical Research Techniques

Comprehensive searches of scientific literature and databases did not yield specific preclinical data on the tissue distribution of the compound this compound. While research exists for structurally related molecules, such as Centchroman, which contains a substituted this compound moiety, the tissue distribution profile of the parent compound as a standalone entity has not been documented in the available in vivo studies.

Therefore, no detailed research findings or data tables on the tissue distribution of this compound can be provided at this time. Further preclinical pharmacokinetic studies would be required to determine the concentration and dissemination of this specific compound in various tissues.

Future Directions and Preclinical Therapeutic Perspectives for 4 7 Methoxychroman 3 Yl Phenol

Identification of Novel Molecular Targets and Pathways for Investigation

The biological activities of chroman derivatives are diverse, with known effects including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. For 4-(7-Methoxychroman-3-yl)phenol specifically, future research will likely focus on delineating its precise molecular targets and the signaling pathways it modulates.

One promising avenue is the investigation of its role in neuroprotection. Related compounds have shown potential in modulating oxidative stress and inflammation, critical factors in neurodegenerative diseases. Future studies could explore the interaction of this compound with targets such as monoamine oxidase B (MAO-B) and its potential for iron chelation, which are relevant to conditions like Alzheimer's disease.

In the context of cancer, research on structurally similar compounds suggests that this compound could target pathways involved in tumor growth and metastasis. For instance, some chromone (B188151) derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. nih.gov Identifying the specific kinases, transcription factors, or other proteins that this compound interacts with will be crucial. The phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, a key pro-survival pathway often activated in cancers like neuroblastoma, represents a potential area of investigation. nih.gov

Furthermore, the antiangiogenic potential of related homoisoflavonoids in ocular models suggests that this compound could be investigated for its effects on vascular endothelial growth factor (VEGF) pathways, which are relevant to diseases like age-related macular degeneration.

Rational Design and Optimization of this compound Analogues

The development of analogues of this compound through rational design is a key strategy to enhance its therapeutic properties. imperial.ac.ukresearchgate.netnih.govmdpi.com Structure-activity relationship (SAR) studies will be instrumental in guiding the modification of the chroman scaffold to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net

Key areas for modification include:

Substitution on the Chroman Ring: The introduction of different functional groups on the chroman ring can significantly impact biological activity. For example, substitution at the 7th position with an electron-donating group has been shown to enhance pharmacological activity in chromene derivatives. researchgate.net

Modifications of the Phenolic Group: The phenol (B47542) moiety is a recurring motif in many approved drugs and is known to influence physicochemical properties. nih.gov Esterification or etherification of the phenolic hydroxyl group can be explored to modulate properties like solubility and metabolic stability.

Stereochemistry: The specific stereochemistry at positions 3 and 4 of the chroman ring is critical for biological activity. Asymmetric synthesis techniques can be employed to produce enantiomerically pure analogues for evaluation.

The design of multitarget-directed ligands (MTDLs) based on the chroman structure is another promising approach. By incorporating pharmacophores that can interact with multiple targets, it may be possible to develop more effective therapies for complex diseases.

Integration of Advanced Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the mechanisms of action of this compound and its analogues, the integration of advanced omics technologies is essential. frontiersin.org These high-throughput technologies allow for the collective characterization of molecules at different biological levels. nih.gov

Genomics and Transcriptomics: These approaches can identify changes in gene and RNA expression profiles in response to treatment with the compound, revealing the signaling pathways that are modulated. nih.govcellbiopharm.com This can help in identifying novel molecular targets and understanding the broader biological impact.

Proteomics: By analyzing changes in the proteome, researchers can identify the specific proteins that are up- or downregulated, or post-translationally modified, following compound administration. nih.gov This can provide direct insights into the molecular targets and affected cellular processes.

Metabolomics: This technology focuses on the global analysis of metabolites and can reveal how the compound affects cellular metabolism. nih.govnih.gov This is particularly relevant for understanding its effects in diseases with a strong metabolic component, such as cancer.

The integration of data from these different omics platforms, often referred to as multi-omics, can provide a holistic view of the compound's biological effects and help in constructing comprehensive causal relationships between molecular signatures and phenotypic outcomes. frontiersin.orgcellbiopharm.com

Development of More Physiologically Relevant Preclinical Models

To better predict the clinical efficacy of this compound and its analogues, the use of more physiologically relevant preclinical models is crucial. While traditional 2D cell culture systems are useful for initial screening, they often fail to recapitulate the complexity of human tissues and diseases.

Future preclinical studies should incorporate advanced models such as:

3D Organoids and Spheroids: These models more accurately mimic the three-dimensional architecture and cell-cell interactions of tissues, providing a better platform for evaluating drug efficacy and toxicity.

Patient-Derived Xenografts (PDXs): In cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical response compared to traditional cell line-derived xenografts.

Humanized Mouse Models: For studying the effects on the immune system or other human-specific biological processes, mice can be engineered to express human genes or harbor a human immune system.

The use of these advanced preclinical models will provide more reliable data on the therapeutic potential of this compound and its derivatives, facilitating their translation into the clinic.

Potential as Lead Compounds for Further Preclinical Drug Development

The chroman scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.net This, combined with the diverse biological activities observed for chroman derivatives, positions this compound as a promising lead compound for further preclinical development. nih.gov

The versatility of the chroman structure allows for extensive chemical modifications to optimize its drug-like properties. Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop analogues with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of clinical candidates. The journey from a lead compound to an approved drug is long and challenging, but the unique properties of the chroman scaffold make this compound and its derivatives a compelling starting point for the development of novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.